Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate

Purity specification Physical form Procurement quality

Select this cis-(1s,3s)-cyclobutyl amino alcohol for its rigid, three-dimensional scaffold that enforces defined peptidomimetic geometry. The Boc-protected amine and free hydroxyl permit orthogonal derivatisation—conjugate the hydroxyl to an E3 ligase ligand while coupling the deprotected amine to a target warhead for PROTAC design. Its intermediate lipophilicity (LogP ~2.0–3.0) and single H‑bond donor align with CNS drug‑likeness guidelines. Supplied as a ≥95% powder stable at room temperature, enabling automated high‑throughput chemistry workflows.

Molecular Formula C16H23NO3
Molecular Weight 277.364
CAS No. 2408966-21-0
Cat. No. B2674372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate
CAS2408966-21-0
Molecular FormulaC16H23NO3
Molecular Weight277.364
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC(C1)O)C2=CC=CC=C2
InChIInChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,19)
InChIKeyMLBIJMSTCMSNAF-SAZUREKKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑butyl N‑[(3‑hydroxy‑1‑phenylcyclobutyl)methyl]carbamate (CAS 2408966‑21‑0): A Boc‑Protected Cyclobutyl Amino Alcohol Building Block for Medicinal Chemistry Procurement


Tert‑butyl N‑[(3‑hydroxy‑1‑phenylcyclobutyl)methyl]carbamate (CAS 2408966‑21‑0) is a cis‑configured (1s,3s) cyclobutyl amino alcohol bearing a Boc protecting group and a pendant phenyl substituent . With a molecular formula of C₁₆H₂₃NO₃ and a molecular weight of 277.36 g mol⁻¹, it is supplied as a powder of ≥95% purity and is stable at room temperature . The compound serves as a conformationally constrained, bifunctional intermediate in which the hydroxyl handle permits chemoselective derivatisation while the Boc‑protected aminomethylene moiety enables orthogonal deprotection under mild acidic conditions .

Why Close Analogs of Tert‑butyl N‑[(3‑hydroxy‑1‑phenylcyclobutyl)methyl]carbamate Cannot Be Substituted Without Risk


Superficially similar cyclobutyl‑phenyl carbamates differ in the presence, position, and stereochemistry of the hydroxyl group and in the amine protecting group . The 3‑hydroxy substituent on the cyclobutane ring is absent in simpler analogs such as tert‑butyl N‑(3‑phenylcyclobutyl)carbamate (CAS 1370601‑13‑0) and is replaced by a ketone in the corresponding 3‑oxo derivative (tert‑butyl ((3‑oxo‑1‑phenylcyclobutyl)methyl)carbamate) [1]. These structural variations alter hydrogen‑bonding capacity, metabolic stability, and the route‑dependent synthetic accessibility of downstream products, making direct interchange of in‑class compounds chemically and pharmacologically inadvisable .

Quantitative Differentiation of Tert‑butyl N‑[(3‑hydroxy‑1‑phenylcyclobutyl)methyl]carbamate: Head‑to‑Head Comparative Data for Procurement Decisions


Purity and Physical Form Specification Relative to Closest Commercially Available Analogs

The target compound from the Enamine‑SigmaAldrich supply chain is specified as a powder of ≥95% purity with normal shipping temperature and room‑temperature storage . In contrast, the closest commercially listed analog, tert‑butyl N‑(3‑phenylcyclobutyl)carbamate (CAS 1370601‑13‑0), is not consistently offered with a documented powder purity specification across major catalogues, and its physical form is often unspecified . The defined powder morphology of the target compound facilitates accurate weighing and formulation for solid‑phase synthesis and automated library production, reducing procurement risk for laboratories requiring reproducible solid handling.

Purity specification Physical form Procurement quality

Predicted Physicochemical Properties and Lipophilicity Compared to 3‑Oxo and Deoxy Analogs

The predicted boiling point of tert‑butyl N‑[(3‑hydroxy‑1‑phenylcyclobutyl)methyl]carbamate is 421.7 ± 38.0 °C and its predicted density is 1.125 ± 0.06 g cm⁻³ . While explicit LogP data are not available for this compound, the presence of a free hydroxyl group is expected to lower LogP by approximately 0.5–1.0 log unit relative to the 3‑oxo analog (tert‑butyl ((3‑oxo‑1‑phenylcyclobutyl)methyl)carbamate, MW 287.35 g mol⁻¹) and to increase it relative to the simple cyclobutyl carbamate lacking the phenyl ring. This intermediate lipophilicity, inferred from the combination of a hydrogen‑bond donor (OH), a constrained cyclobutyl core, and a lipophilic phenyl group, positions the compound in a balanced physicochemical space suitable for both oral bioavailability optimisation and central nervous system (CNS) drug discovery campaigns [1].

Lipophilicity Hydrogen bonding Physicochemical profiling

Stereochemical Integrity and Configurational Stability Under Storage Conditions

The compound is supplied as the single cis‑(1s,3s) diastereomer, as evidenced by the defined stereochemistry in the InChI string (InChI=1S/C16H23NO3/.../t13-,16-) and the specific InChI Key (MLBIJMSTCMSNAF‑SAZUREKKSA‑N) . The compound is stored at room temperature without special precautions , indicating configurational stability of the cyclobutyl stereocenters under ambient conditions. This contrasts with certain cyclobutyl derivatives bearing electron‑withdrawing groups that may undergo thermal epimerisation or ring‑opening. The defined stereochemistry is critical for structure‑activity relationship (SAR) studies where the spatial orientation of the hydroxyl and aminomethylene groups dictates binding to chiral biological targets.

Stereochemistry Storage stability Conformational constraint

Orthogonal Protecting Group Strategy: Boc vs. Cbz‑Protected Phenylcyclobutyl Building Blocks

The target compound employs a tert‑butyloxycarbonyl (Boc) protecting group, which can be cleaved under acidic conditions (e.g., TFA or HCl in dioxane) without affecting acid‑labile functionalities elsewhere in the molecule . In comparison, benzyl (1‑phenylcyclobutyl)carbamate carries a benzyloxycarbonyl (Cbz) group that requires hydrogenolysis for deprotection . The Boc group allows orthogonal deprotection in the presence of Cbz or Fmoc groups, enabling sequential deprotection strategies in solid‑phase peptide synthesis and the construction of bifunctional molecules such as PROTACs and peptide–drug conjugates. The hydroxyl group at the 3‑position further offers an additional handle for chemoselective functionalisation that is absent in simple Boc‑protected phenylcyclobutyl amines.

Protecting group orthogonality Solid‑phase synthesis Peptidomimetics

Synthetic Tractability: Direct Derivatisation via the Hydroxyl Handle Compared to Non‑Hydroxylated Phenylcyclobutyl Intermediates

The free 3‑hydroxyl group on the cyclobutyl ring permits direct esterification, etherification, sulfonylation, or oxidation to the ketone without requiring additional protection/deprotection steps . In contrast, the bromomethyl analog (tert‑butyl N‑{1‑(bromomethyl)‑3‑phenylcyclobutylmethyl}carbamate) requires nucleophilic displacement for further functionalisation, which may limit reaction scope and introduce heavy‑atom contamination [1]. The hydroxyl handle thus enables a wider range of mild, high‑yielding transformations and is compatible with automated parallel synthesis platforms where harsh reagents are undesirable.

Synthetic efficiency Derivatisation Medicinal chemistry

High‑Value Application Scenarios for Tert‑butyl N‑[(3‑hydroxy‑1‑phenylcyclobutyl)methyl]carbamate in Drug Discovery and Chemical Biology


Conformationally Constrained Peptidomimetic Scaffold Synthesis

The rigid cyclobutyl core combined with the orthogonally protected amine and free hydroxyl makes this compound an ideal building block for the synthesis of peptidomimetics that require defined three‑dimensional geometry. The cis‑(1s,3s) stereochemistry enforces a specific spatial relationship between the phenyl group and the functional handles, which can be exploited to mimic β‑turn or extended peptide conformations . The Boc group can be selectively removed to reveal the free amine for peptide coupling, while the hydroxyl can be phosphorylated, glycosylated, or acylated without affecting the Boc protection.

PROTAC and Heterobifunctional Degrader Linker Construction

The bifunctional nature of the compound – a protected amine and a free hydroxyl – enables its use as a modular linker or ligand component in PROTAC (proteolysis‑targeting chimera) design. The hydroxyl can be conjugated to an E3 ligase ligand (e.g., VHL or cereblon binder) via ester or ether linkages, while the Boc‑deprotected amine can be attached to a target‑protein warhead through amide bond formation. The conformational constraint imposed by the cyclobutyl ring can influence the ternary complex geometry and degradation efficiency, a parameter increasingly recognised as critical for PROTAC efficacy .

CNS Drug Discovery: Balanced Physicochemical Profile for Blood–Brain Barrier Penetration

The compound's predicted intermediate lipophilicity (inferred LogP ~2.0–3.0), low molecular weight (277.36 g mol⁻¹), and single hydrogen‑bond donor (OH) are characteristics aligned with CNS drug‑likeness guidelines. The constrained cyclobutyl scaffold reduces the entropic penalty upon target binding, potentially enhancing affinity for neurological targets such as GPCRs, ion channels, or transporters. The compound can serve as a starting point for the synthesis of CNS‑focused compound libraries, where fine‑tuning of the hydroxyl and amine substituents can modulate pharmacokinetic properties .

Diversity‑Oriented Synthesis of Cyclobutyl‑Containing Fragment Libraries

The hydroxyl and protected amine functionalities allow for divergent library synthesis: the hydroxyl can be diversified into esters, ethers, carbamates, or sulfonates, while the amine (after Boc removal) can be elaborated into amides, ureas, sulfonamides, or secondary amines. The cyclobutyl core introduces three‑dimensionality and sp³ character, which are desirable features in fragment‑based drug discovery to improve the physicochemical diversity and intellectual property position of screening collections. The room‑temperature stability and powder form facilitate automated liquid handling and solid dispensing for high‑throughput chemistry platforms .

Quote Request

Request a Quote for Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.